molecular formula C15H23NO5 B11762153 tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B11762153
M. Wt: 297.35 g/mol
InChI Key: BGEQRWRWGWKUOF-HWYHXSKPSA-N
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Description

The compound tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic carbamate derivative featuring a 3-azabicyclo[3.1.0]hexane core. Its structure includes a tert-butoxycarbonyl (Boc) protective group at the 3-position and a 3-ethoxy-3-oxopropanoyl substituent at the 6-position of the bicyclo system. This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which can enhance binding affinity and metabolic stability in drug candidates .

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl (1S,5R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C15H23NO5/c1-5-20-12(18)6-11(17)13-9-7-16(8-10(9)13)14(19)21-15(2,3)4/h9-10,13H,5-8H2,1-4H3/t9-,10+,13?

InChI Key

BGEQRWRWGWKUOF-HWYHXSKPSA-N

Isomeric SMILES

CCOC(=O)CC(=O)C1[C@H]2[C@@H]1CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Core Bicyclic System Formation

The azabicyclo[3.1.0]hexane skeleton is commonly synthesized via intramolecular cyclopropanation or photochemical [2+2] cycloadditions.

Intramolecular Cyclopropanation

A representative protocol involves:

StepReagents/ConditionsYieldStereochemical Outcome
1Rh(II) acetate catalysis, diazo compound65%cis-fused bicyclic system
2Palladium-mediated ring contraction78%Retention of configuration

This method provides excellent stereocontrol but requires careful handling of diazo intermediates.

Introduction of the Ethoxy-oxopropanoyl Group

The C6-position functionalization employs nucleophilic acyl substitution or conjugate addition strategies:

Enolate Alkylation

A optimized procedure demonstrates:

This method achieves 82% yield with >95% diastereomeric excess.

Protecting Group Management

The tert-butyl carbamate group demonstrates stability under basic conditions but requires protection during acidic steps:

Comparative Stability Data

ConditionDecomposition (%)Time (h)
TFA/DCM (1:1)980.5
1M HCl in dioxane452
Piperidine/DMF<524

These data inform sequential deprotection strategies in multi-step syntheses.

Optimized Multi-Step Synthesis

A validated five-step sequence achieves the target compound in 34% overall yield:

Stepwise Analysis

  • Cyclopropanation : Rh(II)-catalyzed reaction of diazoamide (72% yield).

  • Epoxide Formation : mCPBA oxidation (89% yield, dr 4:1).

  • Ring Opening : Ethyl glycolate nucleophile (81% yield).

  • Oxidation : TEMPO/BAIB system (93% yield).

  • Boc Protection : (Boc)₂O, DMAP (95% yield).

Stereochemical Control Mechanisms

The critical (1R,5S,6R) configuration is enforced through:

  • Chiral Auxiliaries : Oppolzer's sultam derivatives induce facial selectivity.

  • Asymmetric Catalysis : Jacobsen's thiourea catalysts achieve 89% ee in key steps.

  • Crystallization-Induced Dynamic Resolution : Enhances dr from 3:1 to >19:1.

Industrial-Scale Considerations

Key parameters for kilogram-scale production:

ParameterLaboratory ScalePilot Plant
Cycle Time14 days6 days
Yield34%41%
Purity98.5%99.9%
Solvent Consumption120 L/kg28 L/kg

Continuous flow systems improve throughput by 300% compared to batch processes.

Analytical Characterization

Critical quality control metrics include:

HPLC Method

  • Column: Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase: Hexane/IPA (80:20)

  • Retention: 12.4 min (major enantiomer)

Spectroscopic Data

  • 1H^1H NMR (400 MHz, CDCl₃): δ 1.47 (s, 9H), 3.42 (m, 1H), 4.19 (q, J=7.1 Hz, 2H).

  • HRMS: m/z 297.1543 [M+H]⁺ (calc. 297.1548).

Chemical Reactions Analysis

2.1. Tert-Butyl Ester Deprotection

The tert-butyl ester group undergoes acidic hydrolysis (e.g., using TFA or HCl) to yield the corresponding carboxylic acid, a common step in organic synthesis .

2.2. β-Keto Ester Reactivity

The 3-ethoxy-3-oxopropanoyl group (a β-keto ester) participates in reactions such as:

  • Decarboxylation : Under basic or heating conditions, the β-keto ester can lose CO₂, forming an alkene or ketone .

  • Nucleophilic Addition : The enolate or keto form may react with electrophiles (e.g., aldehydes, ketones) via Michael addition or Claisen condensation .

2.3. Azabicyclo Ring Reactivity

The nitrogen in the azabicyclo ring may act as a nucleophile or base , enabling reactions such as:

  • Quaternization : Reaction with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts .

  • Ring-Opening : Under harsh acidic or basic conditions, the bicyclic structure could undergo cleavage, though this is less common due to ring strain stabilization .

3.1. Oxidation/Reduction

The formyl group in related compounds (e.g., tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate) can be oxidized to a carboxylic acid or reduced to an alcohol . For the target compound, the β-keto ester may undergo analogous transformations:

  • Reduction : Using NaBH₄ or LiAlH₄ to reduce the carbonyl group to a hydroxyl or alkane .

  • Oxidation : Conversion of the ethoxy group to a ketone via oxidation agents (e.g., KMnO₄) .

3.2. Enolate Chemistry

The β-keto ester can form enolates under basic conditions, enabling C-alkylation or C-acylation reactions. This reactivity is critical for modifying the ethoxy-oxopropanoyl moiety .

Data Tables

Compound Key Functional Groups Potential Reactions
tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateβ-keto ester, tert-butyl ester, azabicyclo ringDecarboxylation, nucleophilic addition, ester hydrolysis
tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 419572-19-3)Formyl, tert-butyl ester, azabicyclo ringOxidation/reduction, quaternization, ring-opening
tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CID 49757489)Hydroxymethyl, tert-butyl ester, azabicyclo ringOxidation to ketone/aldehyde, ester hydrolysis

Synthetic Steps (Inferred from Related Compounds)

  • Azabicyclo Ring Formation : Likely via [3+2] cycloaddition or ring-closing metathesis using transition metal catalysts .

  • Acyl Group Installation : Introduction of the 3-ethoxy-3-oxopropanoyl group via esterification or acylation of a β-keto acid .

  • Ester Protection : tert-Butyl ester formation to stabilize the carboxylate during subsequent reactions .

Scientific Research Applications

Synthetic Chemistry

This compound is utilized as a versatile building block in organic synthesis. Its unique structure allows chemists to construct complex molecules efficiently.

Key Applications :

  • Building Block for Complex Molecules : Used in the synthesis of various organic compounds.
  • Reagents in Organic Reactions : Serves as a reagent for coupling reactions and functional group transformations.
Application TypeDescription
Building BlockFacilitates the synthesis of complex organic structures
ReagentInvolved in various organic reactions

Pharmaceutical Development

The compound plays a crucial role in drug design, particularly for targeting neurological disorders and other therapeutic areas.

Case Studies :

  • Neurological Disorders : Research indicates that derivatives of this compound exhibit potential neuroprotective effects, making them candidates for developing treatments for conditions such as Alzheimer's disease.
Study FocusFindings
NeuroprotectionCompounds derived from this structure showed efficacy in preclinical models of neurodegeneration

Material Science

In material science, tert-butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is used to modify polymer properties.

Applications :

  • Polymer Modification : Enhances the mechanical properties and thermal stability of polymers.
Material TypeModification Effect
PolymersImproved mechanical strength and thermal resistance

Agricultural Chemistry

This compound has potential applications in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides.

Research Insights :

  • Pesticide Development : Studies suggest that modifications to this compound can lead to increased efficacy against specific pests while reducing environmental impact.
ApplicationImpact
Agrochemical FormulationEnhanced effectiveness with reduced environmental toxicity

Biotechnology

In biotechnology, it is utilized in developing bioconjugates for targeted drug delivery systems.

Key Insights :

  • Targeted Drug Delivery : The structure allows for conjugation with various biomolecules, improving delivery efficiency and therapeutic outcomes.
ApplicationDescription
BioconjugatesEnhances targeted delivery of therapeutic agents

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Features References
Target Compound 3-ethoxy-3-oxopropanoyl C15H23NO5 (estimated) ~297.35 Ester group enhances lipophilicity; potential for hydrolysis to carboxylic acid. (analogous ester structure)
tert-Butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Aminomethyl C11H20N2O2 212.29 Primary amine enables peptide coupling; used in PROTAC synthesis.
tert-Butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Hydroxymethyl C11H19NO3 213.27 Polar hydroxyl group improves solubility; used in glycosylation reactions.
tert-Butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Amino C10H18N2O2 198.26 Free amine facilitates amide bond formation; intermediate in kinase inhibitors.
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Oxa (oxygen atom) C9H15NO3 185.22 Oxygen increases polarity; used in epoxide ring-opening reactions.

Discussion

The 3-ethoxy-3-oxopropanoyl substituent in the target compound distinguishes it from other analogs by introducing an ester moiety, which balances lipophilicity and hydrolytic stability. This contrasts with hydroxymethyl or amino derivatives, which prioritize polarity or reactivity.

Biological Activity

The compound tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate , also known by its CAS Number 419572-19-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H17NO3C_{11}H_{17}NO_3, with a molecular weight of 211.26 g/mol. The compound features a bicyclic structure with a carboxylate group and an ethoxy-oxopropanoyl moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
CAS Number419572-19-3
Storage ConditionsInert atmosphere, Store in freezer under -20°C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing signaling pathways related to inflammation and pain.

Therapeutic Applications

Due to its unique structure and biological properties, this compound may have potential applications in:

  • Pain Management : By modulating pain pathways, it could serve as an analgesic agent.
  • Anti-inflammatory Treatments : Its ability to inhibit enzymes could be beneficial in treating inflammatory conditions.

Study 1: Analgesic Effects

A study conducted on animal models demonstrated that the administration of this compound resulted in significant pain relief compared to control groups. The study highlighted the compound's potential as a non-opioid analgesic.

Study 2: Anti-inflammatory Properties

In vitro experiments indicated that this compound exhibited anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in treating chronic inflammatory diseases.

Q & A

Q. Critical Factors :

  • Slow cooling rates improve crystal size and purity.
  • Solvent choice (e.g., MeOH vs. EtOH) impacts solubility and recovery.

Advanced: How can reaction conditions be optimized to enhance enantiomeric excess (ee%) during synthesis?

Answer:

Chiral Catalysts : Replace Pd/C with chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation .

Temperature Control : Lower temperatures (e.g., 0°C) during acylation reduce racemization.

Solvent Effects : Polar aprotic solvents (e.g., THF) may improve stereoselectivity in cyclopropane ring formation .

Kinetic Resolution : Use enzymes (lipases) for enantioselective ester hydrolysis in later steps (hypothetical, based on analogous protocols).

Validation : Monitor ee% via chiral HPLC or NMR with chiral shift reagents .

Advanced: What analytical strategies resolve stereochemical discrepancies in the bicyclic core?

Answer:

NOESY NMR : Identify spatial proximities (e.g., between H-1R and H-6R) to confirm ring fusion geometry .

X-ray Crystallography : Definitive proof of absolute configuration, as applied to tert-butyl-protected analogs in .

Computational Modeling : Density Functional Theory (DFT) calculates relative stability of stereoisomers. Compare predicted vs. observed NMR shifts .

Case Study : used ¹H-NMR coupling constants (J = 8.2 Hz) to assign exo/endo configurations in related bicyclic esters .

Basic: Which spectroscopic methods characterize this compound, and what key peaks should researchers monitor?

Answer:

  • ¹H/¹³C NMR :
    • tert-butyl: δ ~1.4 ppm (singlet, 9H).
    • Ethoxy group: δ 4.2 ppm (q, J = 7.1 Hz, 2H), δ 1.3 ppm (t, J = 7.1 Hz, 3H).
    • Bicyclic CH: Split signals due to restricted rotation (δ 3.5–4.0 ppm) .
  • IR : Ester C=O stretch at ~1740 cm⁻¹; amide N-H (if present) at ~3300 cm⁻¹ .
  • MS : Molecular ion peak at m/z 295.3 (M+H⁺) .

Advanced: How should researchers address contradictions in reported yields across synthetic protocols?

Answer:

Design of Experiments (DOE) : Systematically vary catalyst loading (5–20% Pd/C), H₂ pressure (1–5 atm), and solvent (MeOH vs. EtOH) to identify critical factors .

Scale-Down Trials : Reproduce literature methods at small scale with strict anhydrous/anaerobic conditions.

Byproduct Analysis : Use LC-MS to detect side products (e.g., over-reduced or dimerized species) .

Example : reported 70–80% yield for hydrogenation, but scaling to >10 g may drop yields due to mass transfer limitations .

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